Cas no 1806967-61-2 (5-Amino-2,3-bis(trifluoromethyl)benzyl alcohol)

5-Amino-2,3-bis(trifluoromethyl)benzyl alcohol is a fluorinated aromatic compound featuring both an amino and a benzyl alcohol functional group. The presence of two trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The amino group allows for further derivatization, while the benzyl alcohol moiety provides reactivity for ether or ester formation. Its trifluoromethyl substituents contribute to increased lipophilicity and metabolic stability, which are advantageous in drug design. This compound is particularly useful in the development of bioactive molecules where fluorine incorporation is desired for improved binding affinity or pharmacokinetic properties.
5-Amino-2,3-bis(trifluoromethyl)benzyl alcohol structure
1806967-61-2 structure
Product name:5-Amino-2,3-bis(trifluoromethyl)benzyl alcohol
CAS No:1806967-61-2
MF:C9H7F6NO
MW:259.148403406143
CID:4963780

5-Amino-2,3-bis(trifluoromethyl)benzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-2,3-bis(trifluoromethyl)benzyl alcohol
    • Inchi: 1S/C9H7F6NO/c10-8(11,12)6-2-5(16)1-4(3-17)7(6)9(13,14)15/h1-2,17H,3,16H2
    • InChI Key: FSOYIGHUTGHVQZ-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(F)(F)F)=CC(=CC=1CO)N)(F)F

Computed Properties

  • Exact Mass: 259.04318282 g/mol
  • Monoisotopic Mass: 259.04318282 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 46.2
  • Molecular Weight: 259.15

5-Amino-2,3-bis(trifluoromethyl)benzyl alcohol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A014001504-1g
5-Amino-2,3-Bis(trifluoromethyl)benzyl alcohol
1806967-61-2 97%
1g
1,534.70 USD 2021-06-22

Additional information on 5-Amino-2,3-bis(trifluoromethyl)benzyl alcohol

Introduction to 5-Amino-2,3-bis(trifluoromethyl)benzyl alcohol (CAS No. 1806967-61-2)

5-Amino-2,3-bis(trifluoromethyl)benzyl alcohol (CAS No. 1806967-61-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of aromatic alcohols with substituents that enhance its reactivity and utility in synthetic applications. The presence of both amino and trifluoromethyl groups makes it a versatile intermediate for the development of novel therapeutic agents.

The molecular structure of 5-Amino-2,3-bis(trifluoromethyl)benzyl alcohol consists of a benzene ring substituted with two trifluoromethyl groups at the 2 and 3 positions, along with an amino group at the 5 position and a hydroxyl group at the 1 position. This arrangement imparts distinct electronic properties to the molecule, making it an attractive candidate for further chemical modifications. The trifluoromethyl groups, in particular, are known to influence the metabolic stability and binding affinity of drug candidates, which is a critical consideration in medicinal chemistry.

In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced bioavailability and resistance to metabolic degradation. 5-Amino-2,3-bis(trifluoromethyl)benzyl alcohol exemplifies this trend, as its structural features are well-suited for generating derivatives with improved pharmacokinetic profiles. Researchers have been exploring its potential as a building block for synthesizing small-molecule inhibitors targeting various biological pathways.

One of the most compelling aspects of 5-Amino-2,3-bis(trifluoromethyl)benzyl alcohol is its utility in constructing complex molecular architectures. The benzyl alcohol moiety provides a reactive site for further functionalization, while the amino group can be incorporated into amide or urea linkages common in drug design. Additionally, the electron-withdrawing nature of the trifluoromethyl groups enhances the electrophilicity of certain positions on the aromatic ring, facilitating nucleophilic substitution reactions.

Recent studies have highlighted the role of 5-Amino-2,3-bis(trifluoromethyl)benzyl alcohol in the development of novel therapeutic agents. For instance, researchers have utilized this compound as a precursor in synthesizing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The trifluoromethyl groups contribute to increased binding affinity by modulating hydrophobic interactions and hydrogen bonding networks with target proteins. Furthermore, the amino group allows for further derivatization into more complex pharmacophores.

The synthesis of 5-Amino-2,3-bis(trifluoromethyl)benzyl alcohol involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation of pre-existing aromatic compounds followed by nucleophilic substitution with appropriate reagents. The introduction of trifluoromethyl groups is typically achieved through metal-catalyzed cross-coupling reactions or direct fluorination methods.

In addition to its pharmaceutical applications, 5-Amino-2,3-bis(trifluoromethyl)benzyl alcohol has shown promise in materials science and agrochemical research. Its unique electronic properties make it a valuable component in designing organic semiconductors and liquid crystals. Moreover, its structural motifs can be incorporated into pesticides and herbicides to enhance their efficacy and environmental stability.

The future prospects for 5-Amino-2,3-bis(trifluoromethyl)benzyl alcohol are promising, with ongoing research aimed at expanding its applications in drug discovery and material science. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the identification of new derivatives with enhanced biological activity. Additionally, green chemistry approaches are being explored to develop more sustainable synthetic routes for this compound.

In conclusion,5-Amino-2,3-bis(trifluoromethyl)benzyl alcohol (CAS No. 1806967-61-2) is a multifaceted compound with significant potential in pharmaceuticals and beyond. Its unique structural features make it an invaluable intermediate for synthesizing novel therapeutic agents and advanced materials. As research continues to uncover new applications for this compound,5-Amino-2,3-bis(trifluoromethyl)benzyl alcohol is poised to play an increasingly important role in scientific innovation.

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd